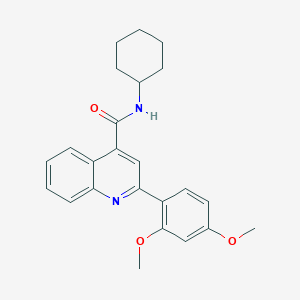
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, also known as CTX-0294885, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to have significant effects on several biological processes, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in biological processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the ability to reduce the production of certain cytokines that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, including investigating its potential as a cancer treatment, exploring its anti-inflammatory effects in the context of inflammatory diseases, and further elucidating its mechanism of action. Additionally, researchers may seek to develop more efficient synthesis methods for this compound to facilitate further research.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves several steps, including the reaction of 2,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the reaction with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then treated with acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that this compound has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Another study found that this compound has anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
5699-17-2 |
|---|---|
Molekularformel |
C24H26N2O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-28-17-12-13-19(23(14-17)29-2)22-15-20(18-10-6-7-11-21(18)26-22)24(27)25-16-8-4-3-5-9-16/h6-7,10-16H,3-5,8-9H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
XHFPEWDWHRFDRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
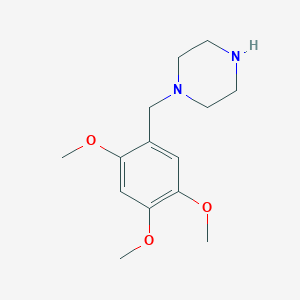
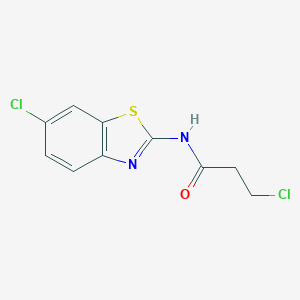
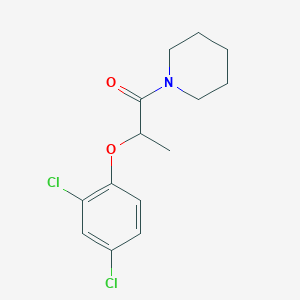
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
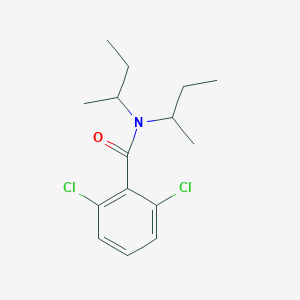
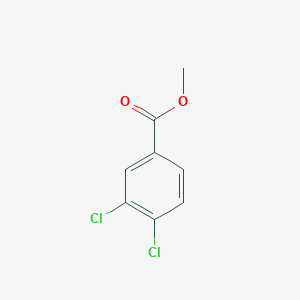
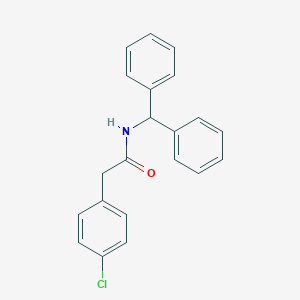
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
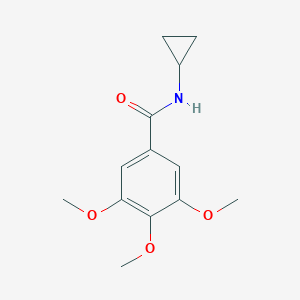
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
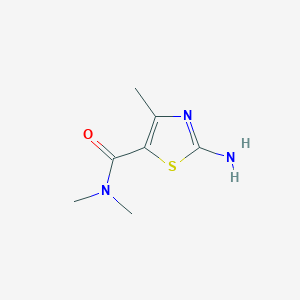
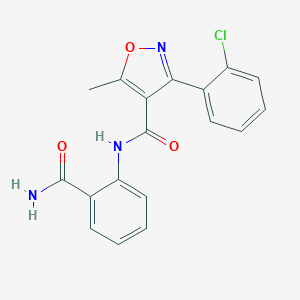
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)